Cas no 2171619-35-3 (3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
- 3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
- 2171619-35-3
- EN300-1489201
-
- インチ: 1S/C25H21BrN2O5/c1-14(23(29)28-22-19(24(30)31)11-6-12-21(22)26)27-25(32)33-13-20-17-9-4-2-7-15(17)16-8-3-5-10-18(16)20/h2-12,14,20H,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: NZRKJHRAGVQUSF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)O)=C1NC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 508.06338g/mol
- 同位素质量: 508.06338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 712
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 105Ų
3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489201-5000mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 5000mg |
$1821.0 | 2023-09-28 | ||
Enamine | EN300-1489201-50mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 50mg |
$528.0 | 2023-09-28 | ||
Enamine | EN300-1489201-1.0g |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1489201-1000mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 1000mg |
$628.0 | 2023-09-28 | ||
Enamine | EN300-1489201-250mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 250mg |
$579.0 | 2023-09-28 | ||
Enamine | EN300-1489201-100mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 100mg |
$553.0 | 2023-09-28 | ||
Enamine | EN300-1489201-500mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 500mg |
$603.0 | 2023-09-28 | ||
Enamine | EN300-1489201-2500mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 2500mg |
$1230.0 | 2023-09-28 | ||
Enamine | EN300-1489201-10000mg |
3-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2171619-35-3 | 10000mg |
$2701.0 | 2023-09-28 |
3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acidに関する追加情報
3-Bromo-2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic Acid (CAS No. 2171619-35-3): An Overview
3-Bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid (CAS No. 2171619-35-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-L-Ala-OH in its broader context, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The unique structure and properties of this compound make it a valuable tool in the synthesis of peptides and other biologically active molecules.
The Fmoc group, or fluorenylmethyloxycarbonyl, is a widely used protecting group in peptide synthesis due to its stability under mild acidic conditions and its ease of removal under basic conditions. The presence of the bromo substituent and the benzoic acid moiety in the structure of 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid adds further complexity and functionality, making it a versatile building block for the development of novel therapeutic agents.
Recent studies have highlighted the potential applications of this compound in various areas of medicinal chemistry. For instance, the bromo substituent can be used as a handle for further functionalization, allowing for the introduction of additional pharmacophores or targeting moieties. This flexibility is particularly valuable in the design of prodrugs and targeted drug delivery systems. Additionally, the benzoic acid moiety can be exploited for its ability to modulate solubility and bioavailability, which are critical parameters in drug development.
In the context of peptide synthesis, 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid serves as an intermediate in the preparation of complex peptides and peptidomimetics. The Fmoc protecting group ensures that the amino functionality remains inert during the coupling reactions, preventing unwanted side reactions and ensuring high yields. Once the desired peptide sequence is assembled, the Fmoc group can be efficiently removed using a base such as piperidine, allowing for further functionalization or purification steps.
The structural features of 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid also make it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial libraries generated from this compound can be screened for a wide range of biological activities, including enzyme inhibition, receptor binding, and cell signaling modulation. This approach has been successfully employed in the discovery of lead compounds for various therapeutic targets, such as kinases, proteases, and G protein-coupled receptors (GPCRs).
In addition to its applications in drug discovery and development, 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid has also been studied for its potential use in materials science. The presence of the fluorene moiety confers unique optical properties to this compound, making it suitable for applications in fluorescent probes and sensors. Fluorescent probes derived from this compound have been used to monitor cellular processes and detect specific biomolecules with high sensitivity and selectivity.
The synthesis of 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid typically involves several steps, including the protection of the amino group with Fmoc chloride, followed by coupling with bromoacetic acid or a suitable derivative. The final step involves the introduction of the benzoic acid moiety through an esterification or amide formation reaction. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection.
In conclusion, 3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid (CAS No. 2171619-35-3) is a multifaceted compound with significant potential in various areas of research and development. Its unique structural features make it a valuable tool in peptide synthesis, drug discovery, combinatorial chemistry, and materials science. As research continues to advance in these fields, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern chemistry.
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